1-(Azidomethyl)-4-ethenylbenzene
Description
Contextualization within Azide (B81097) and Ethenyl Functionalized Organic Molecules
Organic molecules functionalized with azide and ethenyl groups are foundational to modern synthetic chemistry. The azide group is a high-energy moiety renowned for its participation in a variety of highly efficient and selective reactions. It is notably a key reactant in the Huisgen 1,3-dipolar cycloaddition, the cornerstone of "click chemistry". nih.gov This reaction allows for the formation of stable triazole rings, serving as robust linkages in chemical constructions. tcichemicals.com The azide group can also serve as a precursor to primary amines through reactions like the Staudinger ligation. merckmillipore.com
The ethenyl group, or vinyl group, is a readily polymerizable functional group. It serves as a monomer unit in the synthesis of a vast array of polymers, such as polystyrene. The ability of the ethenyl group to undergo radical, cationic, or anionic polymerization makes it exceptionally versatile for creating polymer backbones with tailored properties.
1-(Azidomethyl)-4-ethenylbenzene uniquely combines these two powerful functional groups in a single molecule. This dual-functionality allows it to act as a bridge between molecular synthesis and polymer science. It can be incorporated into a polymer chain via its ethenyl group, while the azide group remains available for subsequent chemical modification, a process known as post-polymerization modification.
Significance as a Versatile Synthetic Building Block in Contemporary Chemical Synthesis
The primary significance of this compound as a synthetic building block lies in its role in click chemistry. nih.gov The term, introduced in 2001, describes reactions that are modular, high-yielding, and generate minimal byproducts. tcichemicals.comorganic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, reacting azides with terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org
The synthesis of this compound is itself a straightforward process, typically involving the nucleophilic substitution of 4-vinylbenzyl chloride with sodium azide in a solvent like N,N-dimethylformamide (DMF). rsc.orgresearchgate.net This accessibility makes it a readily available reagent for chemists.
In contemporary synthesis, this compound allows for the modular and efficient assembly of complex molecular architectures. Researchers can "click" this compound onto a variety of alkyne-containing molecules, including biomolecules, dyes, and other functional units, thereby installing a polymerizable group for further applications. This modular approach accelerates the discovery of new functional molecules and materials. nih.govtcichemicals.com
Overview of its Strategic Importance in Polymer and Materials Science Research
In polymer and materials science, this compound is a strategic monomer for creating functional and well-defined polymers. Its ethenyl group enables its participation in various polymerization techniques to form homopolymers or to be copolymerized with other monomers, such as styrene (B11656). rsc.orgcymitquimica.com This results in polymers with pendant azide groups along the backbone.
These azide-functionalized polymers are powerful intermediates for creating advanced materials. The pendant azide groups serve as handles for post-polymerization modification via click chemistry. This allows for the covalent attachment of a wide range of functionalities to the polymer chain with high efficiency and specificity. nih.gov
This strategy is employed in numerous applications:
Synthesis of Block Copolymers : It is used to link different polymer blocks together, creating well-defined amphiphilic block copolymers that can self-assemble into nanostructures like micelles and nanospheres for various applications. nih.govcd-bioparticles.net
Surface Modification : Polymer brushes of poly(this compound) can be grown from surfaces, and the azide groups can then be used to "click" on molecules that impart specific properties, such as biocompatibility or selective binding.
Creation of Nanogels : The compound is used in the synthesis of responsive nanogels, which are cross-linked polymer networks that can swell or shrink in response to stimuli. researchgate.net
Development of Energetic Polymers : Copolymers containing azidomethyl styrene units are explored as energetic materials due to the high nitrogen content of the azide and tetrazole groups that can be formed from them. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-(azidomethyl)-4-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-2-8-3-5-9(6-4-8)7-11-12-10/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJXESYNYFVHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732128 | |
| Record name | 1-(Azidomethyl)-4-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111965-73-2 | |
| Record name | 1-(Azidomethyl)-4-ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Azidomethyl 4 Ethenylbenzene
Established Synthetic Pathways
The most common and well-documented methods for the synthesis of 1-(azidomethyl)-4-ethenylbenzene rely on nucleophilic substitution reactions. These pathways are characterized by their straightforward execution and use of readily available starting materials.
Nucleophilic Substitution Strategies from Halogenated Precursors
The principal route to this compound involves the reaction of a 4-vinylbenzyl halide, typically the chloride or bromide, with an azide (B81097) salt. google.comresearchgate.netresearchgate.netresearchgate.netrsc.orgprepchem.comresearchgate.netrsc.org This SN2 reaction displaces the halide with the azide nucleophile to yield the desired product. The precursor, 4-vinylbenzyl chloride, is a commercially available bifunctional molecule produced from the chlorination of vinyltoluene. wikipedia.org
The reaction is typically carried out by dissolving the 4-vinylbenzyl halide in a suitable polar aprotic solvent and then adding an azide salt, most commonly sodium azide (NaN₃). researchgate.netresearchgate.netrsc.org The choice of solvent is crucial for dissolving the reactants and facilitating the substitution reaction.
Commonly employed solvents include dimethylformamide (DMF) and mixtures of acetone (B3395972) and water. researchgate.netrsc.orgrsc.org The reaction can proceed at room temperature, though in some cases, gentle heating may be applied to increase the reaction rate. researchgate.netrsc.org The progress of the reaction is often monitored by techniques such as thin-layer chromatography (TLC) until the starting halide is consumed. rsc.org
Upon completion, the workup procedure typically involves partitioning the reaction mixture between water and an organic solvent, such as diethyl ether, to extract the product. rsc.org The organic layer is then washed, dried, and the solvent is evaporated to yield this compound, often as a light yellow liquid. rsc.org
| Precursor | Reagent | Solvent | Reaction Time | Temperature | Yield | Reference(s) |
| 4-Vinylbenzyl chloride | Sodium azide | Dimethylformamide (DMF) | 18.5 hours | Room Temperature | - | researchgate.net |
| 4-Vinylbenzyl chloride | Sodium azide | Dimethylformamide (DMF) | 24 hours | Room Temperature | 100% | prepchem.com |
| 4-Vinylbenzyl chloride | Sodium azide | Dimethylformamide (DMF) | 36 hours | Room Temperature | 94% | rsc.org |
| Benzyl (B1604629) bromide (general) | Sodium azide | Dimethyl sulfoxide (B87167) (DMSO) | Overnight | Room Temperature | 94% | chemicalbook.com |
| Benzyl bromide (general) | Sodium azide | Acetone/Water | Overnight | Room Temperature | - | rsc.org |
Optimization of Reaction Conditions and Solvent Systems in Batch Processes
The optimization of batch processes for the synthesis of this compound primarily revolves around the choice of solvent, reaction time, and the molar ratio of reactants. While a systematic optimization study for this specific compound is not extensively documented in a single source, a comparative analysis of published procedures reveals key parameters.
The use of highly polar aprotic solvents like DMF or DMSO appears to facilitate the dissolution of sodium azide and promote the SN2 reaction, leading to high yields. researchgate.netrsc.orgprepchem.comchemicalbook.com For instance, procedures using DMF report yields of 94% to 100%. rsc.orgprepchem.com An alternative solvent system is a mixture of acetone and water, which offers a more environmentally benign option and is effective for the azidation of benzyl halides. rsc.org
The molar excess of sodium azide is another important factor. Typically, a 1.5 to 3-fold molar excess of sodium azide relative to the vinylbenzyl halide is used to ensure the complete conversion of the starting material. researchgate.netrsc.org Reaction times vary from overnight to 36 hours, depending on the specific conditions and scale of the reaction. researchgate.netrsc.orgrsc.org The reaction is generally conducted at room temperature, which is advantageous for minimizing potential polymerization of the vinyl group.
Emerging Synthetic Approaches
While nucleophilic substitution remains the workhorse for producing this compound, several emerging synthetic methodologies for organic azides hold promise for improving the synthesis in terms of safety, efficiency, and environmental impact.
Catalytic Azide Transfer Methods
Catalytic azide transfer represents a modern approach to the synthesis of azides. These methods often involve the use of a catalyst to facilitate the transfer of an azide group from a donor molecule to a substrate. For the synthesis of benzyl azides, methods have been developed that utilize transition metal catalysts. nih.gov For example, iron(II) chloride has been shown to catalyze the amination of C-H bonds using azides as the nitrogen source under mild conditions. nih.gov While not yet specifically applied to this compound, such catalytic systems could potentially enable a more direct synthesis from 4-vinyltoluene, bypassing the need for a halogenated intermediate.
Another approach involves the use of hypervalent iodine reagents as azide sources in the presence of a catalyst. Copper-catalyzed visible light photochemistry with Zhdankin's azidoiodinane reagent allows for the azidation of benzylic C-H positions. organic-chemistry.org These methods offer the potential for greater functional group tolerance and milder reaction conditions compared to traditional methods.
Continuous Flow Synthesis Techniques
Continuous flow chemistry is gaining traction as a safer and more scalable alternative to batch processing for the synthesis of potentially hazardous compounds like organic azides. rsc.orgdigitellinc.comorganic-chemistry.orgprolabas.comacs.org The small reactor volumes in flow systems enhance heat and mass transfer, allowing for better control over reaction parameters and minimizing the risks associated with the accumulation of unstable intermediates. acs.org
Photochemical Routes to Azidoalkenes
Photochemical methods offer a unique way to generate reactive intermediates under mild conditions. The photochemistry of azides is well-studied, often involving the formation of highly reactive nitrene intermediates upon irradiation. researchgate.net While direct photochemical synthesis of this compound is not a standard method, related photochemical transformations suggest its feasibility.
For instance, photocatalyzed reactions have been developed for the synthesis of benzyl azides. One such method involves the use of a ruthenium-based photocatalyst and a blue light source to promote the reaction between an azidoiodinane reagent and a benzylic substrate. chemicalbook.com Another approach utilizes visible light photochemistry with a copper catalyst for the azidation of benzylic C-H bonds. organic-chemistry.org These photochemical routes could potentially offer a more selective and energy-efficient synthesis of this compound.
Microwave-Mediated Synthesis of Related Azidomethyl Styrene (B11656) Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific literature on the microwave-mediated synthesis of this compound is not extensively detailed, the synthesis of structurally related benzyl azides has been successfully demonstrated using this technology.
A notable example is the microwave-promoted nucleophilic substitution of alkyl halides or tosylates with alkali azides, such as sodium azide, in an aqueous medium. organic-chemistry.org This method is highlighted for its practicality, speed, and efficiency, avoiding the need for phase-transfer catalysts. The procedure is tolerant of various reactive functional groups, making it a versatile option for the synthesis of a range of azide compounds. organic-chemistry.org
The general principle of this microwave-assisted synthesis involves the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized superheating significantly enhances the rate of the nucleophilic substitution reaction between the benzyl halide precursor and the azide anion. For instance, the hydrolysis of benzyl chloride to benzyl alcohol under microwave irradiation is completed in 3 minutes with a 97% yield, whereas conventional heating requires approximately 35 minutes. rasayanjournal.co.in This demonstrates the potential for a similarly accelerated and efficient synthesis of this compound from 4-vinylbenzyl chloride.
The reaction conditions for the microwave-assisted synthesis of benzyl azides typically involve dissolving the corresponding benzyl halide in an aqueous solution containing sodium azide and irradiating the mixture in a dedicated microwave reactor. The temperature and pressure can be carefully controlled to optimize the reaction rate and yield.
Dearomative Rearrangement Strategies for α-Azidomethyl Styrene Analogues
Dearomative rearrangement strategies offer an alternative and elegant pathway to α-azidomethyl styrene analogues. This approach is particularly effective for electron-rich allylaryl systems. A study on the synthesis of a new α-azidomethyl styrene from the natural product safrole provides a clear illustration of this methodology.
The process is a two-step protocol that begins with the bromination of the allylaryl compound. In the case of electron-rich systems like safrole, this step can lead to a dearomative rearrangement, preferentially forming the α-azidomethyl styrene precursor over the corresponding (E)-allylic azide. The choice of solvent during the bromination step is crucial for favoring the desired rearranged product. For example, using 1,2-dichloroethane (B1671644) (DCE) as the solvent at 0 °C can increase the ratio of the rearranged dibromo-adduct. rsc.orggoogle.com
The second step involves the azidation of the rearranged dibromo intermediate. This is typically achieved by reacting the intermediate with a nucleophilic azide source, such as sodium azide, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction proceeds with high efficiency, yielding the final α-azidomethyl styrene product. In the case of the safrole-derived analogue, a 91% yield was achieved for the azidation step. rsc.orggoogle.com
This dearomative rearrangement strategy is considered a milder, cost-effective, selective, and simpler alternative to other methods, such as those based on allylic C-H activation. rsc.orggoogle.com It is particularly advantageous for constructing styrene azide scaffolds from readily available electron-rich natural products.
Comparative Analysis of Synthetic Efficiencies and Scalability for Research Applications
The choice of a synthetic method for this compound in a research setting depends on factors such as yield, reaction time, scalability, and safety considerations. A comparative analysis of the conventional synthesis, microwave-mediated synthesis, and dearomative rearrangement strategies highlights their respective strengths and weaknesses.
The conventional synthesis of this compound involves the reaction of 4-vinylbenzyl chloride with sodium azide in a solvent like N,N-dimethylformamide (DMF). This method is straightforward and can provide good yields, but often requires long reaction times at room temperature. For example, one reported procedure describes a reaction time of 36 hours.
The dearomative rearrangement strategy, while being a two-step process, offers high yields and selectivity, particularly for electron-rich analogues. rsc.orggoogle.com This method is also described as cost-effective and simpler than some alternative catalytic methods. rsc.orggoogle.com The scalability of this method would depend on the availability of the starting materials and the feasibility of handling the intermediate products on a larger scale.
When considering scalability, the safe handling of azides is of paramount importance due to the potential for the formation of explosive hydrazoic acid (HN₃). rsc.org Process design to minimize the generation of HN₃ is a critical aspect of scaling up any azide synthesis. rsc.org
Below is a data table summarizing the key aspects of these synthetic methodologies.
| Synthetic Method | Precursor | Key Reagents | Typical Reaction Time | Reported Yield | Scalability Considerations |
| Conventional Synthesis | 4-Vinylbenzyl chloride | Sodium azide, DMF | 36 hours | Good | Well-established, but long reaction times can be a limitation for large quantities. |
| Microwave-Mediated Synthesis (projected) | 4-Vinylbenzyl chloride | Sodium azide, Water | Minutes | Potentially high | Requires specialized equipment; may have limitations for very large scales. |
| Dearomative Rearrangement | Safrole (for analogue) | NBS, Sodium azide, DBU | Two steps (bromination and azidation) | Good (91% for azidation step) | Dependent on precursor availability; two-step process may add complexity to scale-up. |
Reactivity Profile and Transformative Chemical Potential
Azide (B81097) Group Reactivity
The presence of the azidomethyl group (-CH₂N₃) is central to the diverse reactivity of 1-(azidomethyl)-4-ethenylbenzene. This functional group participates in several key transformations, enabling the synthesis of complex molecular architectures.
Reduction to Amine Functionality
The azide group of this compound can be readily reduced to a primary amine (-NH₂). This transformation is a fundamental process in organic synthesis, providing access to a different class of functionalized monomers and intermediates. Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ with a palladium or platinum catalyst). youtube.com This reduction opens up possibilities for subsequent reactions involving the newly formed amine, such as amidation or the formation of Schiff bases.
Substitution Reactions with Nucleophiles
The azidomethyl group can undergo substitution reactions with various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups at the benzylic position. The reaction proceeds via the displacement of the azide group, which is a good leaving group. The synthesis of this compound itself often involves a nucleophilic substitution reaction where a halide precursor, such as 4-vinylbenzyl chloride, is treated with sodium azide. researchgate.net
Photolytic Decomposition and Nitrene Generation in Polymer Matrices
Upon exposure to ultraviolet (UV) light, the azide group can undergo photolytic decomposition, leading to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. This property is particularly useful in polymer chemistry for cross-linking and surface modification. When incorporated into a polymer matrix, the photogenerated nitrenes can undergo various reactions, such as C-H insertion or addition to double bonds, to form covalent cross-links between polymer chains. This process can be used to create patterned surfaces and stable nanostructures. cymitquimica.com
Ethenyl Group Reactivity
The ethenyl group, a simple alkene, is a gateway to a multitude of chemical reactions. Its reactivity is influenced by the electronic nature of the substituent on the aromatic ring. The azidomethyl group, being moderately electron-withdrawing, influences the electron density of the vinyl group's double bond, thereby affecting its susceptibility to various reagents.
The oxidation of the ethenyl group in this compound can lead to the formation of a valuable epoxide ring. Epoxidation of styrenic compounds is a well-established transformation, and the presence of an electron-withdrawing group at the para-position, such as the azidomethyl group, can impact the reaction's feasibility and stereochemical outcome. oregonstate.edursc.org
The epoxidation of styrenes can be achieved using various oxidizing agents, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic processes. Catalytic asymmetric epoxidation, in particular, offers a route to chiral epoxides, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. oregonstate.edugoogle.com For styrenes bearing electron-withdrawing groups, specific catalytic systems have been developed to achieve high conversion and enantioselectivity. oregonstate.edu While specific studies on the epoxidation of this compound are not extensively documented, the reactivity can be inferred from related styrenic substrates.
Table 1: Illustrative Epoxidation of Substituted Styrenes This table presents representative data for the epoxidation of styrenes with various substituents to illustrate the expected reactivity.
| Entry | Styrene (B11656) Derivative | Oxidizing System | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Styrene | Ketone Catalyst / Oxone | (R)-Styrene oxide | 63 | 90 |
| 2 | 4-Chlorostyrene | Ketone Catalyst / Oxone | (R)-2-(4-chlorophenyl)oxirane | 75 | 92 |
| 3 | 4-Nitrostyrene | Chiral Dioxirane | (R)-2-(4-nitrophenyl)oxirane | 85 | 88 |
Data is illustrative and based on findings for analogous compounds. oregonstate.edu
The formation of the epoxide, 2-(4-(azidomethyl)phenyl)oxirane, from this compound would provide a bifunctional molecule with a reactive azide and a versatile epoxide ring, ready for further chemical elaboration.
The ethenyl group of this compound is also susceptible to radical addition reactions. The free-radical addition of thiols to alkenes, known as the thiol-ene reaction, is a prominent example. nih.gov This reaction proceeds via an anti-Markovnikov addition, where the thiol radical adds to the less substituted carbon of the double bond. oregonstate.edu
The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical methods. The addition of a thiol, for instance, thiophenol, to this compound would result in the formation of a thioether. This transformation is highly efficient and demonstrates excellent functional group tolerance, leaving the azide group intact for subsequent reactions.
Table 2: Illustrative Radical Addition of Thiols to Vinylarenes This table provides examples of radical-mediated thiol-ene reactions on vinylarenes to demonstrate the expected outcome for this compound.
| Entry | Vinylarene | Thiol | Initiator | Product | Yield (%) |
| 1 | Styrene | Thiophenol | AIBN | 2-(Phenylthio)ethylbenzene | High |
| 2 | 4-Methylstyrene | Dodecanethiol | UV light | 1-(2-(Dodecylthio)ethyl)-4-methylbenzene | >90 |
| 3 | 4-Chlorostyrene | Thiophenol | AIBN | 1-Chloro-4-(2-(phenylthio)ethyl)benzene | High |
Data is illustrative and based on established principles of thiol-ene reactions. oregonstate.edu
This reactivity allows for the introduction of sulfur-containing moieties, which can be valuable for further synthetic manipulations or for imparting specific properties to polymeric materials derived from this monomer. google.com
Polymer Science and Macromolecular Engineering Applications
Monomer in Polymerization Reactions
1-(Azidomethyl)-4-ethenylbenzene, also commonly known as 4-vinylbenzyl azide (B81097) (VBA), serves as a functional monomer that can be incorporated into polymer chains. The vinyl group allows it to undergo addition polymerization, while the azide group remains as a pendant functionality that can be used for post-polymerization modifications, such as "click" chemistry reactions. The synthesis of the monomer itself is typically achieved through the nucleophilic substitution of 4-vinylbenzyl chloride with sodium azide in a solvent like dimethylformamide (DMF). researchgate.netrsc.orgresearchgate.net
The homopolymer of this compound, poly(this compound) or poly(4-vinylbenzyl azide) (PVBA), is a reactive polymer where every repeating unit contains a pendant azide group. While direct homopolymerization via free-radical polymerization is feasible, an alternative and common method for its synthesis involves the chemical modification of a pre-formed polymer. ias.ac.in
In this latter approach, poly(4-vinylbenzyl chloride) is used as a precursor. The synthesis is carried out by reacting poly(4-vinylbenzyl chloride) with an excess of sodium azide in DMF. The reaction is typically stirred at an elevated temperature (e.g., 70°C) for an extended period (e.g., 72 hours) to ensure complete conversion of the chloromethyl groups to azidomethyl groups. ias.ac.in The resulting PVBA homopolymer can then be isolated by precipitation in a non-solvent like methanol. Spectroscopic analysis, particularly FT-IR, is used to confirm the successful conversion by observing the appearance of the strong characteristic azide peak around 2100 cm⁻¹. rsc.orgias.ac.in
Copolymerization represents a versatile strategy to integrate the specific functionalities of this compound into a wide range of polymeric materials. By combining it with other monomers, its properties can be finely tuned.
This compound can be readily copolymerized with styrenic monomers, such as styrene (B11656) itself, to yield random or statistical copolymers. These reactions are typically carried out via free-radical polymerization. For instance, a statistical copolymer of styrene and 4-vinylbenzyl azide can be synthesized by heating the two monomers in a solvent like toluene (B28343) with a radical initiator, such as azobisisobutyronitrile (AIBN). rsc.org The resulting polymer, poly(styrene-stat-1-(azidomethyl)-4-ethenylbenzene), combines the properties of polystyrene with the reactive azide handles distributed along the polymer chain. cd-bioparticles.net The composition of the final copolymer can be controlled by the initial monomer feed ratio.
| Component | Molar Amount (mmol) | Mass (g) | Role |
|---|---|---|---|
| 4-Vinylbenzyl Azide (VBA) | 6.0 | 0.96 | Monomer |
| Styrene | 6.0 | 0.63 | Comonomer |
| AIBN | 0.30 | 0.048 | Initiator |
| Toluene | 15 mL | Solvent | |
| Reaction Conditions & Results | |||
| Temperature | 70 °C | ||
| Time | 14 h | ||
| Conversion | 48% | ||
| Number-Average Molecular Weight (Mn) | 12,538 g/mol | ||
| Polydispersity Index (PDI) | 1.5 |
Similarly, copolymerization with acrylonitrile (B1666552) is a viable strategy. While direct studies with the azide monomer are less common, research on its close precursor, 4-vinylbenzyl chloride (VBC), provides a strong model. The free-radical copolymerization of VBC and acrylonitrile, also initiated by AIBN, yields poly(vinylbenzyl chloride-co-acrylonitrile). researchgate.net This suggests that this compound would behave similarly, leading to the formation of copolymers with pendant azide groups and nitrile functionalities. researchgate.nete3s-conferences.org
To create crosslinked materials such as gels or functional microparticles, this compound can be copolymerized with a crosslinking agent like divinylbenzene (B73037) (DVB). This approach has been successfully used in emulsion polymerization to synthesize clickable core-shell nanoparticles. researchgate.net In such a synthesis, this compound is copolymerized with styrene and DVB. The DVB, having two vinyl groups, forms chemical crosslinks between the growing polymer chains, creating a stable, three-dimensional network. The azide groups from the this compound monomer become incorporated into this network, providing accessible reactive sites on the surface of the resulting particles for subsequent functionalization. researchgate.net
To achieve better control over polymer architecture, molecular weight, and dispersity, controlled polymerization techniques can be employed.
Free-radical polymerization (FRP) is the most common method for polymerizing this compound and its comonomers. researchgate.netasianpubs.org The process follows a standard chain-growth mechanism involving three key steps: initiation, propagation, and termination. uomustansiriyah.edu.iqfiveable.me
Initiation: The process begins with the thermal decomposition of a radical initiator, typically an azo compound like AIBN or a peroxide. uomustansiriyah.edu.iq At elevated temperatures (e.g., 70°C), AIBN decomposes into two cyanoisopropyl radicals and a molecule of nitrogen gas. rsc.org This primary radical then attacks the carbon-carbon double bond of a monomer molecule (e.g., this compound), creating a new, monomer-centered radical. This is the start of the polymer chain. fiveable.meyoutube.com
Propagation: The newly formed monomer radical rapidly adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This step repeats thousands of times, leading to the formation of a long polymer chain. The rate of propagation is dependent on the monomer concentration and the concentration of active radical species. uomustansiriyah.edu.iqfiveable.me
Termination: The growth of a polymer chain ceases when its radical activity is destroyed. Termination typically occurs through two main pathways: combination, where two growing radical chains join to form a single, longer "dead" polymer chain, or disproportionation, where one radical chain abstracts a hydrogen atom from another, resulting in two terminated polymer chains (one with a saturated end and one with an unsaturated end). uomustansiriyah.edu.iq
Throughout the process, chain transfer reactions can also occur, where the radical activity is transferred to another molecule (such as a solvent, monomer, or chain transfer agent), terminating one chain but initiating a new one. uomustansiriyah.edu.iq
Design and Synthesis of Advanced Polymer Architectures
Linear Polymers with Azide Functionality
Linear polymers featuring the this compound unit are typically synthesized via conventional free-radical copolymerization. rsc.orgresearchgate.net In this method, this compound (also known as 4-vinylbenzyl azide or VBA) is copolymerized with another vinyl monomer, such as styrene, in the presence of a radical initiator like azobisisobutyronitrile (AIBN). rsc.orgresearchgate.net
This approach yields a linear random copolymer where the azide-functional units are distributed along the polymer chain. The resulting poly(styrene-co-4-vinylbenzyl azide) possesses the mechanical and processing properties of polystyrene while incorporating the reactive azide groups for further functionalization. The ratio of the comonomers in the feed can be adjusted to control the density of azide groups in the final polymer. researchgate.net
Table 1: Synthesis of Linear Poly(4-Vinylbenzyl azide-co-styrene)
| Reactant 1 | Reactant 2 | Initiator | Solvent | Temp. | Time | Mn ( g/mol ) | PDI | Reference |
|---|
Block Copolymers Incorporating Azide Groups
The synthesis of block copolymers containing this compound is a key strategy for creating self-assembling materials with functional domains. As direct controlled polymerization of the azide monomer is problematic, these architectures are typically achieved through the polymerization of a precursor monomer followed by chemical modification. nih.gov
One successful method involves the synthesis of a polystyrene-block-poly(vinyl benzyl (B1604629) chloride) (PS-b-PVBC) copolymer using Nitroxide-Mediated Polymerization (NMP). The polystyrene block is synthesized first, and this macroinitiator is then used to initiate the polymerization of 4-vinylbenzyl chloride. In a final step, the chloride groups in the PVBC block are converted to azide groups via nucleophilic substitution with sodium azide. This process yields a well-defined polystyrene-b-poly(vinyl benzyl azide) (PS-b-PVBN3) diblock copolymer. nih.gov These block copolymers can self-assemble into various nanostructures, such as lamellae or cylinders, where the azide-functional domains can be selectively modified.
Graft Copolymers
Graft copolymers can be efficiently synthesized using polymers derived from this compound. A common strategy involves first creating a polymer backbone containing pendant azide groups, typically by polymerizing this compound or by post-polymerization modification of a precursor polymer like poly(4-vinylbenzyl chloride). ias.ac.inresearchgate.net This azide-functionalized backbone, for instance, poly(4-vinylbenzyl azide) or P(VBA), then serves as a scaffold for "grafting-to" reactions.
Utilizing the principles of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), alkyne-terminated polymer chains can be covalently attached to the azide sites along the backbone. researchgate.netacs.org This method allows for the combination of different polymer types, leading to materials with hybrid properties. For example, research has demonstrated the synthesis of poly(4-vinylbenzyl-g-β-butyrolactone) by clicking alkyne-terminated poly(β-butyrolactone) onto a poly(4-vinylbenzyl azide) backbone. ias.ac.inresearchgate.net This approach combines a polystyrene-type backbone with polyester (B1180765) grafts, creating well-defined amphiphilic graft copolymers. researchgate.net
| Backbone Polymer | Grafted Polymer | Coupling Method | Resulting Copolymer | Reference(s) |
| Poly(4-vinylbenzyl azide) [P(VBA)] | Alkyne-terminated poly(β-butyrolactone) | CuAAC "Click" Chemistry | Poly(4-vinylbenzyl-g-β-butyrolactone) | ias.ac.inresearchgate.net |
| Poly(4-vinylbenzyl azide) [P(VBA)] | Alkyne-terminated polyethylene (B3416737) glycol (PEG) | CuAAC "Click" Chemistry | Poly(4-vinylbenzyl-g-ethylene glycol) | researchgate.net |
| Azide-functionalized Polypropylene | Alkyne-terminated poly(L-lactide) (PLA) | CuAAC "Click" Chemistry | Polypropylene-g-poly(L-lactide) | acs.org |
Hyperbranched Polymers with Tunable Functionality
Hyperbranched polymers, characterized by their highly branched, three-dimensional dendritic structures, offer unique properties such as low viscosity and a high density of terminal functional groups. primescholars.com The synthesis of hyperbranched polymers can be achieved through a one-step process from ABₓ-type monomers. mdpi.com
This compound can be conceptualized as a component in creating such architectures. While it is an AB-type monomer on its own (one vinyl 'A' group, one azide 'B' group), it can be used in copolymerizations to generate hyperbranched structures. For instance, copolymerizing it with a multifunctional alkyne monomer (a Bₓ monomer) could lead to a hyperbranched network where the azide groups serve as the numerous terminal functionalities. These exposed azide groups are readily available for subsequent functionalization, allowing the properties of the polymer to be tuned for specific applications, such as catalysis or as rheology modifiers. primescholars.commdpi.com The high density of reactive end-groups is a key advantage, enabling efficient cross-linking or the attachment of various molecules. primescholars.com
Crosslinked Polymer Networks and Microparticles
The vinyl group of this compound allows it to be readily incorporated into crosslinked polymer networks and microparticles through free-radical polymerization. A detailed study demonstrated the synthesis of uniform, crosslinked, macroporous microparticles by copolymerizing this compound (VBA) with styrene and the crosslinker divinylbenzene (DVB). rsc.org
This method allows for the direct incorporation of azide functionality throughout the particle structure, yielding reactive microparticles with tunable azide loadings. rsc.org It was observed that the amount of VBA used in the formulation significantly affects the particle morphology, including porosity, surface smoothness, and even particle shape, with high concentrations leading to hollow or collapsed structures. rsc.org These azide-functional particles serve as a robust platform for further modification. For example, the azide groups can be used to form crosslinks within the material via click reactions with multi-alkyne molecules, or they can be used to functionalize the particle surface. rsc.orgrsc.org
| Parameter | Observation | Reference |
| Monomers | This compound (VBA), Styrene, Divinylbenzene (DVB) | rsc.org |
| Product | Uniform, crosslinked, macroporous microparticles (7-11 µm diameter) | rsc.org |
| Effect of VBA | Increased VBA feed ratio decreased surface area and led to particle shape changes (e.g., dents, hollow structures) | rsc.org |
| Functionality | Tunable azide loading (up to 1.17 mmol g⁻¹) available for click-modification | rsc.org |
Core-Shell Nanoparticle Systems
Core-shell nanoparticles, which consist of a core material encapsulated by a shell of a different material, offer enhanced stability, biocompatibility, and multifunctionality. nih.govempa.ch Polymers derived from this compound are excellent candidates for forming the "shell" in these systems.
By polymerizing this compound on the surface of a core nanoparticle (e.g., silica (B1680970), iron oxide), a polymer shell rich in azide groups can be created. acs.orgresearchgate.net These surface-exposed azide groups act as versatile chemical handles for the covalent attachment of a wide range of molecules, including targeting ligands, imaging agents, or therapeutic compounds, via click chemistry. This strategy allows for the precise engineering of the nanoparticle surface, tailoring it for specific biological or material science applications. acs.org For example, magnetic Fe₃O₄ core particles have been coated with a shell of poly(styrene-co-vinylbenzyl chloride), which can be subsequently converted to the azide form, creating a reactive platform for further functionalization. acs.org
Post-Polymerization Functionalization and Modification
One of the most significant advantages of incorporating this compound into polymers is the capacity for extensive post-polymerization modification, primarily through the versatile azide group.
"Click" Functionalization of Polymer Backbones and Side Chains
The azide group is a key component in one of the most efficient and widely used "click" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole ring and is known for its high yield, specificity, and compatibility with a wide range of reaction conditions.
Polymers containing units of this compound possess pendant azide groups that can be readily "clicked" with any molecule containing an alkyne functionality. acs.org This has been demonstrated for the functionalization of various polymer architectures, from linear and graft copolymers to the surfaces of polymer microspheres and crosslinked networks. ias.ac.inrsc.org Researchers have successfully attached polyethylene oxide (PEO) and fluorescent dyes to the surface of polystyrene microspheres containing azide groups derived from VBA, showcasing the method's utility in tailoring surface properties and for labeling. This modular approach allows a single "parent" polymer to be diversified into a library of functional materials. nih.gov
Conversion of Pendant Groups within Polymer Structures (e.g., Nitrile to Tetrazole)
Post-polymerization modification is a broad field that includes the transformation of one functional group into another. While not directly involving the azide or vinyl groups of this compound, a relevant example of modifying a polymer backbone is the conversion of pendant nitrile groups into tetrazole rings. This transformation is significant as the tetrazole group is considered a bioisostere of the carboxylic acid group, offering applications in medicinal chemistry and materials science. rsc.org
The [2+3] cycloaddition reaction between a nitrile and an azide (often using sodium azide in the presence of a Lewis or Brønsted acid) is the most common method for synthesizing 5-substituted tetrazoles. acs.org This chemistry can be applied to polymers containing pendant nitrile groups, such as polyacrylonitrile. The reaction converts the nitrile moieties along the polymer chain into tetrazole rings, fundamentally altering the polymer's chemical and physical properties. For instance, a copolymer with tetrazolic pendant groups can be used to interact with and remove heavy metal ions from aqueous solutions. researchgate.net This type of conversion highlights the power of post-polymerization modification to create new functional materials from existing polymer scaffolds.
Photo-Crosslinking of Polymer Films and Materials
The compound this compound, also known as 4-vinylbenzyl azide (VBA), is a valuable monomer in polymer science for the fabrication of photo-crosslinkable materials. Its utility stems from the dual functionality of the vinyl group, which allows it to be incorporated into polymer chains via polymerization, and the azido (B1232118) group, which can be activated by UV light to induce crosslinking.
The primary mechanism for photo-crosslinking involves the photolysis of the azide moiety (–N₃). Upon irradiation with UV light, typically at a wavelength of 254 nm, the azide group decomposes, releasing a molecule of nitrogen gas (N₂) and generating a highly reactive nitrene intermediate. researchgate.netresearchgate.net This nitrene species can then undergo a variety of insertion reactions, primarily into C-H bonds or addition to C=C double bonds of adjacent polymer chains, forming stable covalent crosslinks. researchgate.netgrafiati.com This process effectively transforms a soluble or thermoplastic material into a more robust and stable thermoset network.
Research has demonstrated the successful synthesis of azide-functional polymer microspheres through the dispersion copolymerization of styrene and 4-vinylbenzyl azide. researchgate.netresearchgate.net The resulting microspheres can be effectively photo-crosslinked by UV irradiation. The extent of crosslinking can be precisely controlled by adjusting the irradiation time, which dictates the amount of azide functionality consumed. researchgate.netsurrey.ac.uk The conversion of azide groups during this process can be monitored using techniques like FT-IR spectroscopy, which shows the disappearance of the characteristic azide peak (around 2100 cm⁻¹), and elemental analysis. researchgate.net
Kinetic studies have shown that the photo-crosslinking process generally follows first-order kinetics. researchgate.net Interestingly, the rate of crosslinking has been observed to be higher in microspheres with a lower initial azide content. researchgate.net The formation of a crosslinked network imparts significant changes to the material's properties. For instance, a degree of crosslinking as low as 10% has been shown to be sufficient to prevent the dissolution of polymer microspheres in good solvents, thereby enhancing their stability and durability. researchgate.netsurrey.ac.uk This photo-crosslinking capability preserves the shape and size distribution of the microspheres. researchgate.netresearchgate.net
The ability to create stable, crosslinked polymer architectures through a clean, light-induced process makes this compound a key component in the development of advanced materials such as patterned films, coatings, and stable microparticles for various applications. researchgate.net
Table 1: Research Findings on Photo-Crosslinking with this compound
| Parameter | Observation | Reference(s) |
|---|---|---|
| Crosslinking Mechanism | UV irradiation (254 nm) leads to azide decomposition, forming a reactive nitrene intermediate that creates covalent crosslinks. | researchgate.netresearchgate.net |
| Controllability | The degree of crosslinking can be precisely controlled by the duration of UV exposure. | researchgate.netsurrey.ac.uk |
| Monitoring Techniques | FT-IR spectroscopy (disappearance of azide peak), elemental analysis, and Differential Scanning Calorimetry (DSC). | researchgate.net |
| Reaction Kinetics | The process generally follows first-order kinetics. | researchgate.net |
| Effect on Properties | Prevents dissolution in solvents, enhances stability, and preserves morphology of polymer microspheres. | researchgate.netsurrey.ac.uk |
Surface Functionalization of Polymeric Materials
The versatility of this compound extends beyond its role in photo-crosslinking to the surface functionalization of polymeric materials. The azide group serves as a powerful chemical handle for post-polymerization modification, primarily through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." nih.govacs.org
A significant advantage of using this compound is the orthogonal nature of its reactive groups. After a polymer film or particle is created and stabilized via photo-crosslinking, any residual, unreacted azide groups on the surface remain available for subsequent functionalization. researchgate.netresearchgate.net This two-step process allows for the creation of robust materials with tailored surface chemistries. Researchers have demonstrated that azide groups spared during irradiation are still highly amenable to CuAAC modification. researchgate.netresearchgate.netsurrey.ac.uk
This strategy has been effectively employed to functionalize the surfaces of polymer microspheres. For example, polystyrene microspheres containing 4-vinylbenzyl azide can be covalently linked with a wide variety of alkyne-containing molecules, including fluorescent dyes like Rhodamine B propargyl ester. researchgate.netresearchgate.net This allows for precise control over the surface properties and enables functionalities such as fluorescent labeling for imaging and tracking purposes. acs.org
The application of this surface functionalization extends to the creation of advanced hybrid materials. For instance, macroporous polymeric microclusters have been synthesized from a terpolymer of styrene, divinylbenzene, and 4-vinylbenzyl azide. nih.gov The azide groups on the surface of these clusters were then modified via CuAAC to introduce active sites, such as epoxides or N-hydroxysuccinimide (NHS) esters, for the subsequent immobilization of proteins. nih.gov This approach has been successfully used to create polymer-protein hybrid materials for applications like antibody purification, where proteins like Staphylococcus aureus protein A are covalently attached to the polymer support. nih.gov
Furthermore, this compound has been used in the synthesis of silica-polymer hybrid nanoparticles. Through seeded growth emulsion copolymerization, silica nanoparticles can be decorated with patches of a copolymer of styrene and 4-vinylbenzyl azide. acs.org These azide-functionalized patches on the silica surface provide sites for further covalent modification, enabling the creation of complex, multifunctional colloidal structures. acs.org
Table 2: Examples of Surface Functionalization using this compound
| Polymeric Material | Functionalizing Agent/Molecule | Application/Purpose | Reference(s) |
|---|---|---|---|
| Polystyrene Microspheres | Alkyne-functional Rhodamine B dye | Fluorescent labeling and imaging | researchgate.netresearchgate.net |
| Styrene/Divinylbenzene/VBA Microclusters | Propargyl glycidyl (B131873) ether, Propargyl-dPEG1-NHS-ester | Creation of active sites for protein conjugation | nih.gov |
| Styrene/VBA Copolymers | Protein A | Antibody purification | nih.gov |
| Silica Nanoparticle-Polymer Hybrids | Alkyne-modified molecules | Development of functional colloidal clusters | acs.org |
Research Applications in Diverse Scientific Disciplines
Organic Synthesis and Method Development
In the realm of organic synthesis, 1-(azidomethyl)-4-ethenylbenzene serves as a valuable precursor for constructing complex molecular architectures and for studying transient chemical species.
Synthesis of Complex Heterocyclic Compounds (e.g., Triazoles)
The primary application of the azide (B81097) functional group in this compound is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. arkat-usa.org Triazoles are a critical class of heterocyclic compounds with a wide spectrum of biological activities. frontiersin.org
The synthesis involves reacting this compound with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄·5H₂O) and a reducing agent such as sodium ascorbate. arkat-usa.org This method is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a robust tool for creating diverse molecular libraries. frontiersin.org For instance, studies have demonstrated the synthesis of various triazole derivatives from aromatic azides with yields ranging from good to excellent (62-95%). arkat-usa.org
Table 1: Overview of Triazole Synthesis via Azide-Alkyne Cycloaddition
| Reaction Type | Key Reagents | Typical Catalyst System | Product Regioselectivity | Reported Yields |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Aromatic Azides (e.g., this compound), Terminal Alkynes | Copper(II) Sulfate, Sodium Ascorbate | 1,4-disubstituted-1,2,3-triazole | High (62-95%) arkat-usa.org |
| Three-Component Reaction | Aniline, Aromatic Ketone, Sulfonylhydrazide | Non-metal mediated | 1,4-disubstituted-1,2,3-triazole | Good to Excellent (75-92%) frontiersin.org |
Generation of Reactive Intermediates
The azide group in this compound can serve as a photochemical or thermal precursor to highly reactive nitrene intermediates. Upon absorption of energy, the azide can extrude a molecule of nitrogen gas (N₂) to generate a vinylbenzyl nitrene. These intermediates are electron-deficient species that can undergo a variety of rapid subsequent reactions, such as C-H insertion, addition to double bonds, or rearrangement.
The study of such transient species is a specialized area of physical organic chemistry. beilstein-journals.org Characterization often requires advanced spectroscopic techniques like laser flash photolysis to observe the intermediates on their short timescales or matrix isolation spectroscopy, where the reactive species is generated and trapped in an inert gas matrix at cryogenic temperatures for analysis. beilstein-journals.org The ability to generate these intermediates from a stable, storable precursor like this compound makes it a useful tool for investigating their fundamental reactivity. mdpi.com
Advanced Materials Science and Engineering
The dual functionality of this compound is particularly valuable in materials science, enabling the synthesis of polymers with precisely controlled architectures and functionalities.
Development of Functional Polymers and Polymeric Materials
The vinyl group of this compound allows it to act as a monomer in various polymerization reactions. It can be copolymerized with other monomers, such as styrene (B11656), to introduce azide functionalities along a polymer backbone. cd-bioparticles.net This creates a "functional polymer" that can be further modified post-polymerization via the azide handle.
A key application is the synthesis of well-defined block copolymers. For example, a diblock copolymer of this compound and ethenylbenzene (styrene) has been synthesized. cd-bioparticles.net These materials can self-assemble into structured nanomaterials like nanogels. researchgate.net The resulting polymers often exhibit solubility in organic solvents like acetone (B3395972), DMF, and chlorinated solvents. cd-bioparticles.net
Table 2: Examples of Polymers Derived from this compound
| Polymer Type | Monomers | Key Feature | Characterization Methods | Potential Application |
| Diblock Copolymer | This compound, Ethenylbenzene (Styrene) | Pendant azide groups for post-polymerization modification | NMR, IR Spectroscopy | Biodegradable Polymers, Drug Delivery cd-bioparticles.net |
| Nanogels | Self-assembly of block copolymers containing 4-Azidomethyl styrene | Cross-linked polymer network with controlled size (e.g., ~29 nm diameter) | Dynamic Light Scattering (DLS), IR Spectroscopy | Probing and fighting diseases researchgate.net |
Fabrication of Responsive Materials (e.g., Photoresponsive)
Polymers incorporating this compound can be designed as "smart" or responsive materials. The azide group itself is a key component for installing photoresponsive units. By using CuAAC "click" chemistry, molecules that change their properties upon exposure to light (photochromic compounds) can be covalently attached to the polymer backbone. This allows for the creation of materials that can, for example, change color, shape, or solubility in response to a light stimulus.
Furthermore, nanogels synthesized from copolymers containing this monomer have shown responsiveness to other stimuli, such as pH and temperature. researchgate.net This behavior is often dictated by the comonomer used, but the ability to subsequently functionalize the nanogel via the azide group provides a powerful method to tune or enhance this responsiveness.
Creation of Hybrid Polymer-Protein Materials
The bio-orthogonality of the click reaction makes this compound an excellent reagent for bioconjugation. Azide-functionalized polymers synthesized from this monomer can be covalently linked to biomolecules, such as proteins or peptides, that have been modified to contain a terminal alkyne. This process allows for the creation of well-defined polymer-protein hybrids. arkat-usa.org
These hybrid materials are of great interest in biotechnology and medicine. For example, attaching a polymer like polyethylene (B3416737) glycol (PEGylation) to a therapeutic protein can improve its stability, solubility, and circulation time in the body. Using a "clickable" polymer allows for a site-specific and efficient conjugation process, leading to more homogeneous products compared to traditional methods. Studies on carbohydrate-coupled heterocyclic compounds have explored their effects on protein efficacy, highlighting the potential of such hybrid structures. arkat-usa.org
Production of Energetic Polymers
Energetic polymers are a class of materials that contain high-energy functional groups, known as explosophores, such as nitro, nitrato, and azido (B1232118) groups. at.ua These polymers are integral components of propellants and explosive formulations, serving as binders that release a significant amount of energy upon combustion. at.ua The azido group (–N₃) is a particularly effective explosophore due to its high heat of formation, which is approximately 355 kJ per mole of N₃ groups. at.ua
The monomer this compound is uniquely suited for creating energetic polymers. Its vinyl group (–CH=CH₂) provides a reactive site for polymerization, allowing it to form long polymer chains of poly[this compound]. The pendant azidomethyl groups along this polymer backbone imbue the resulting material with a high density of energetic azide functionalities.
The synthesis of such polymers can be exemplified by the polymerization of 4-vinylbenzyl azide. google.com The resulting polymer, poly(4-azidomethylstyrene), is a solid material where each repeating unit contributes an energetic azide group. The energy release from these polymers is a result of the rapid decomposition of the azide groups to form stable nitrogen gas (N₂), a highly exothermic process. While specific performance data for polymers derived solely from this compound are not extensively detailed in public literature, they are part of a broader class of azido polymers, such as glycidyl (B131873) azide polymer (GAP), which are well-characterized for their energetic properties. uni-muenchen.demdpi.com The principle remains consistent: incorporating azide-containing monomers like this compound into a polymer structure is a key strategy for developing advanced energetic materials. at.ua
Table 1: Comparison of Energetic Functional Groups
| Functional Group | Chemical Formula | Typical Application |
| Azido | –N₃ | Energetic polymers, Initiators |
| Nitro | –NO₂ | Explosives, Propellants |
| Nitrato | –ONO₂ | Energetic plasticizers, Binders |
Engineering of Polymer Supports for Chemical Transformations and Separations
The dual functionality of this compound makes it an excellent monomer for the creation of functional polymer supports. These materials are insoluble polymers that act as a scaffold for attaching catalysts, reagents, or affinity ligands, which can then be easily separated from a reaction mixture, simplifying purification and enabling catalyst recycling.
The synthesis of these supports begins with the polymerization of this compound, often with a cross-linking agent, to produce insoluble polymer beads or surfaces. The resulting material, poly(4-azidomethylstyrene), is decorated with reactive azide groups. researchgate.net These azide groups are ideal handles for post-polymerization modification via "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nanosoftpolymers.comorganic-chemistry.org
This powerful and highly efficient reaction allows for the covalent attachment of molecules containing an alkyne group. organic-chemistry.org For example, an alkyne-functionalized catalyst can be "clicked" onto the azide-bearing polymer support. The resulting polymer-supported catalyst combines the reactivity of the catalyst with the practical advantages of a heterogeneous system, such as easy recovery and reuse. rsc.org This approach has been used to immobilize a variety of catalysts for different chemical transformations. Similarly, ligands for affinity chromatography can be attached to these polymer supports to create specialized materials for separating and purifying target molecules from complex mixtures. The versatility of the azide-alkyne click reaction means that a wide array of functionalities can be grafted onto the polymer, creating tailored supports for specific applications in catalysis and separation science. nih.govgoogle.com
Chemical Biology Research Tools (Focus on Methodological Development)
The azide group of this compound is a bioorthogonal functional group, meaning it is chemically inert in complex biological systems but can be made to react selectively with a partner functional group, typically an alkyne. This property is the foundation of its use in developing sophisticated tools for chemical biology.
Bioconjugation Strategies for Molecular Labeling
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The azide group is a cornerstone of modern bioconjugation strategies due to its participation in highly specific ligation reactions like the CuAAC and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.org
Polymers derived from this compound can be used to create surfaces or microparticles for immobilizing biomolecules. acs.org For instance, a surface coated with poly(4-azidomethylstyrene) presents a high density of azide groups. nih.gov An alkyne-modified protein, peptide, or nucleic acid can then be covalently and specifically attached to this surface. This method is advantageous because the reaction is highly selective and proceeds under mild, aqueous conditions, preserving the structure and function of the biomolecule. acs.org This strategy is fundamental to the development of diagnostic arrays and other biosensor platforms.
Table 2: Key Bioorthogonal Reactions Involving Azides
| Reaction Name | Reactants | Catalyst/Conditions | Key Feature |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Copper(I) source | High efficiency and regioselectivity. organic-chemistry.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., cyclooctyne) | None (metal-free) | Avoids cytotoxicity of copper catalyst. acs.org |
| Staudinger Ligation | Azide, Phosphine | None | Forms a stable amide bond. nih.govnih.gov |
Glycan Metabolic Engineering Methodologies
Glycan metabolic engineering is a technique used to study carbohydrates (glycans) in living systems. The methodology involves introducing a synthetic sugar, modified with a bioorthogonal chemical reporter like an azide, into cells. acs.org The cell's metabolic machinery incorporates this "azido-sugar" into its glycans. jenabioscience.com
While this compound is not an azido-sugar itself, its azide functionality is central to the detection strategies used in this field. Once the azido-sugars are incorporated into cellular glycans, they can be detected by reacting them with a probe molecule containing a complementary alkyne group. This probe could be a fluorescent dye for imaging or a biotin (B1667282) tag for purification and identification of the labeled glycoproteins. nih.govnih.gov The development of these azide-alkyne "click" reactions has been a major methodological advance, enabling researchers to visualize glycan trafficking and identify specific glycoproteins from complex biological samples. nih.gov
Activity-Based Protein Profiling Approaches
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for studying the active state of enzymes in their native environment. mtoz-biolabs.com A key methodological development in ABPP is the two-step approach, which separates the targeting of an enzyme from its detection. nih.govuniversiteitleiden.nl
In this approach, an activity-based probe (ABP) is designed with two key components: a reactive "warhead" that covalently binds to the active site of a target enzyme, and a small, bioorthogonal handle, such as an azide. nih.govresearchgate.net Because the azide group is small and unobtrusive, the probe can readily enter cells and interact with its target enzyme without significant steric hindrance. universiteitleiden.nl After the labeling event, a second molecule—a reporter tag (e.g., a fluorophore or biotin) equipped with a corresponding alkyne—is added. This reporter is then "clicked" onto the azide handle of the probe-enzyme conjugate, allowing for visualization or enrichment of the active enzymes. nih.gov The azide functionality, as found in molecules like this compound, is a critical component in the design of these advanced, two-step ABPP probes.
Development of Carbohydrate Microarrays
Carbohydrate microarrays are powerful tools for studying the interactions between carbohydrates and proteins, which are central to many biological processes. researchgate.net These microarrays consist of a collection of different carbohydrates immobilized on a solid support. A key challenge in their fabrication is the stable and oriented attachment of the carbohydrates to the surface.
Polymers of this compound provide an ideal surface for this application. A glass slide or other support can be coated with an azide-functionalized polymer, creating a surface ready for "click" chemistry. nih.gov Carbohydrates that have been chemically modified with a terminal alkyne group can then be spotted onto the surface. The CuAAC reaction covalently and directionally links the carbohydrates to the polymer-coated slide. nih.govnih.gov This method offers significant advantages over non-covalent attachment, ensuring that the carbohydrates are robustly bound and properly oriented for interaction with proteins. nih.gov The development of such azide-functionalized surfaces has been a crucial methodological step in producing high-quality, reliable carbohydrate microarrays for high-throughput analysis of glycan-binding proteins. nih.gov
Post-Synthetic Modification of Inorganic Materials
Post-synthetic modification (PSM) is a powerful strategy for the functionalization of pre-synthesized porous materials like MOFs. This approach allows for the introduction of new chemical functionalities that might not be compatible with the initial MOF synthesis conditions. The azide moiety of this compound is particularly well-suited for PSM via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgbohrium.com
The functionalization of MOFs with this compound via cycloaddition reactions introduces a versatile handle for subsequent chemical transformations. This is typically achieved by reacting an alkyne-functionalized MOF with this compound in the presence of a copper(I) catalyst. The result is the covalent attachment of the vinylbenzyl group to the MOF's organic linkers through a stable triazole ring.
Detailed research has demonstrated the feasibility of performing "click" chemistry on MOFs without compromising their crystalline structure or porosity. nih.gov For instance, a non-catenated, zinc-based MOF bearing silyl-protected acetylenes has been successfully modified post-synthetically using organic azides. nih.gov This selective functionalization highlights the precision and versatility of cycloaddition reactions in MOF chemistry.
The introduction of the ethenyl group onto the MOF framework opens up a wide range of possibilities for further functionalization. This pendant vinyl group can readily undergo polymerization or other alkene-based chemical reactions. This two-step functionalization strategy allows for the creation of complex, multifunctional materials. For example, MOFs decorated with vinyl groups are of interest for the fabrication of mixed-matrix membranes (MMMs) with enhanced interfacial adhesion between the MOF filler and the polymer matrix, which can improve gas separation performance. researchgate.net
The table below outlines the specifics of a representative post-synthetic modification of an alkyne-functionalized MOF with this compound.
| Parameter | Description |
| MOF Scaffold | Alkyne-functionalized UiO-66 (UiO-66-alkyne) |
| Functionalizing Reagent | This compound |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Catalyst | Copper(I) iodide (CuI) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Outcome | Covalent attachment of vinylbenzyl groups to the MOF linker |
| Resulting Functionality | Pendant ethenyl (vinyl) groups |
This functionalization strategy effectively transforms the MOF into a "macro-monomer" that can be integrated into polymer-based materials or further modified. The robust nature of the triazole linkage ensures the stability of the introduced functional group under various conditions. Research in this area paves the way for the development of advanced composite materials with tailored properties for applications in catalysis, separations, and sensing.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways
The conventional synthesis of 1-(azidomethyl)-4-ethenylbenzene typically involves the reaction of 4-vinylbenzyl chloride with sodium azide (B81097) in a suitable solvent like N,N-dimethylformamide (DMF). rsc.orgprepchem.com While effective, future research is geared towards developing more efficient, sustainable, and safer synthetic methodologies.
One promising avenue is the exploration of phase-transfer catalysis to enhance reaction rates and yields, potentially reducing the need for large excesses of reagents and simplifying purification processes. Furthermore, the development of continuous flow synthesis methods could offer significant advantages in terms of safety, scalability, and process control, particularly when handling potentially energetic azide compounds.
Another area of investigation is the development of greener synthetic routes. This could involve the use of more environmentally benign solvents or even solvent-free reaction conditions. Additionally, exploring alternative azide sources to sodium azide could lead to milder reaction conditions and a better sustainability profile. The direct azidation of 4-vinylbenzyl alcohol, for instance, could be an attractive alternative to the halide displacement route, provided efficient and selective catalytic systems are developed.
| Synthetic Parameter | Conventional Method | Potential Future Developments |
| Starting Material | 4-Vinylbenzyl chloride | 4-Vinylbenzyl alcohol, other derivatives |
| Azide Source | Sodium azide | Alternative azide reagents |
| Catalysis | Uncatalyzed or simple | Phase-transfer catalysis, enzymatic catalysis |
| Reaction Conditions | Batch processing in organic solvents | Continuous flow synthesis, solvent-free conditions |
Development of Advanced Polymer Architectures with Tailored Properties
The true potential of this compound lies in its ability to be incorporated into a wide array of polymer architectures, moving beyond simple linear homopolymers. The azide functionality serves as a versatile handle for post-polymerization modification via "click" chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Future research will undoubtedly focus on the synthesis of more complex and well-defined polymer architectures. This includes the preparation of:
Block Copolymers: By employing controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, diblock and triblock copolymers containing poly(this compound) segments can be synthesized. google.comcd-bioparticles.net These block copolymers can self-assemble into various nanostructures, such as micelles, vesicles, and ordered films, with applications in drug delivery, nanolithography, and separation membranes.
Graft Copolymers: The azide groups along a polymer backbone can serve as initiation points for grafting side chains, leading to the formation of graft copolymers. ias.ac.in This approach allows for the combination of different polymer properties in a single macromolecule. For instance, grafting hydrophilic polymers onto a hydrophobic backbone can create amphiphilic materials for emulsification or surface modification.
Star and Dendritic Polymers: The use of multifunctional initiators or core molecules can lead to the synthesis of star-shaped polymers and dendrimers with a high density of azide functionalities at their periphery. These architectures are of interest for applications in catalysis, sensing, and targeted drug delivery due to their unique globular shape and high surface functionality.
Polymer Brushes: The azide groups can be used to anchor polymer chains to a surface, creating polymer brushes with tailored surface properties. These can be used to control wetting, adhesion, and biocompatibility of materials.
The ability to precisely control the architecture and functionality of these polymers will enable the development of materials with highly specific and tunable properties, such as stimuli-responsiveness (e.g., to pH, temperature, or light), self-healing capabilities, and enhanced mechanical strength.
Integration into Multi-component Reaction Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic step to form a complex product, are a powerful tool in modern organic synthesis. The dual reactivity of this compound makes it an ideal candidate for integration into such systems.
Future research will likely explore the use of this monomer in novel MCRs to create highly functionalized small molecules and polymers. For example, the azide group can participate in Ugi or Passerini-type reactions, while the vinyl group remains available for subsequent polymerization or other transformations. This approach offers a highly efficient route to complex molecular structures from simple starting materials.
The development of "click-MCR" systems, where the azide group of this compound participates in a click reaction that is part of a multi-component cascade, is another exciting prospect. This could lead to the one-pot synthesis of complex, functional polymers with a high degree of structural diversity.
Expanding Applications in Targeted Functionalization and Material Design
The versatility of this compound as a building block opens up a vast landscape of potential applications. The ability to introduce a wide range of functionalities through click chemistry allows for the precise tailoring of materials for specific purposes.
Future applications are envisioned in a number of high-impact areas:
Bioconjugation and Biomedical Materials: The azide group can be used to attach biomolecules such as peptides, proteins, and DNA to polymers, creating biocompatible materials for tissue engineering, drug delivery, and biosensing. nii.ac.jp For example, polymers bearing targeting ligands could be used to deliver therapeutic agents specifically to diseased cells.
Functional Surfaces and Coatings: By grafting polymers of this compound onto surfaces, materials with specific properties such as anti-fouling, anti-corrosion, or controlled adhesion can be developed. The azide groups on the surface can be further functionalized to create sensors or catalytic surfaces.
Advanced Lithography and Patterning: The reactivity of the azide group can be exploited in photolithography and other patterning techniques to create well-defined micro- and nanostructures. cymitquimica.com This is of interest for the fabrication of electronic devices, optical components, and microfluidic systems.
Smart Materials: The incorporation of stimuli-responsive moieties via click chemistry can lead to the development of "smart" materials that change their properties in response to external cues. This could include materials that change color, shape, or conductivity in response to changes in their environment.
Q & A
Basic: What synthetic routes are available for preparing 1-(Azidomethyl)-4-ethenylbenzene, and how do reaction conditions influence yield?
Answer:
this compound is typically synthesized via nucleophilic substitution, where a benzyl halide precursor reacts with sodium azide (NaN₃). Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance azide nucleophilicity.
- Temperature : Reactions are often conducted at 50–80°C to balance reaction rate and azide stability.
- Moisture control : Strict anhydrous conditions prevent side reactions.
For analogous compounds like 1,4-bis(azidomethyl)benzene, yields exceeding 70% are achieved using benzyl bromide derivatives and NaN₃ under argon .
Basic: What spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should be identified?
Answer:
- ¹H and ¹³C NMR : In CDCl₃, the azidomethyl (–CH₂N₃) group appears as a singlet near δ 4.3 ppm (¹H) and δ 45–50 ppm (¹³C). The ethenyl (–CH=CH₂) protons resonate as multiplets between δ 5.1–6.7 ppm (¹H), with carbons at δ 115–140 ppm (¹³C) .
- IR Spectroscopy : The azide stretch (N₃) appears as a strong band near 2100 cm⁻¹.
Advanced: How does the azidomethyl group in this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and what conditions optimize this reaction?
Answer:
The azide reacts with terminal alkynes to form 1,2,3-triazoles. Optimal CuAAC conditions include:
- Catalyst : Cu(I) sources (e.g., CuBr) with stabilizing ligands like tris(benzyltriazolylmethyl)amine (TBTA).
- Solvent : DMSO/H₂O mixtures enhance solubility and reaction efficiency.
- Temperature : Room temperature to 50°C for 12–24 hours.
This method has been applied in radiochemistry for ¹⁸F-labeling, where fluorinated alkynes react with azidomethyl derivatives under similar conditions .
Advanced: What are the thermal stability and decomposition risks associated with this compound during storage and reactions?
Answer:
Azides are thermally sensitive and may decompose exothermically. Key considerations:
- Storage : –20°C under inert gas (N₂/Ar) to prevent moisture absorption and degradation.
- Decomposition onset : Differential scanning calorimetry (DSC) studies on related azidomethyl compounds indicate stability up to 80°C, with decomposition peaks above 120°C .
- Safety : Small-scale reactions (<1 g) and blast shields are mandatory to mitigate explosion risks.
Advanced: How can competing reactivity between the azidomethyl and ethenyl groups be controlled in multifunctional transformations?
Answer:
- Selective protection : Temporarily protect the ethenyl group via epoxidation or hydroboration before azide participation in CuAAC.
- Orthogonal catalysis : Use Pd(0) for ethenyl cross-coupling (e.g., Heck reactions) and Cu(I) for azide cycloaddition in sequential steps.
- Solvent tuning : Non-polar solvents (e.g., toluene) favor ethenyl reactivity, while polar solvents enhance azide activity .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Contamination control : Avoid contact with heavy metals (e.g., Cu, Fe) to prevent explosive decomposition.
- Waste treatment : Quench azide residues with 10% NaNO₂ in H₂SO₄ to convert azides to non-hazardous amines.
- Emergency measures : Immediate use of eyewash stations and deluge showers in case of exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
